molecular formula C7H6N2O2 B12859251 2-Cyano-3-methoxypyridine 1-oxide

2-Cyano-3-methoxypyridine 1-oxide

Cat. No.: B12859251
M. Wt: 150.13 g/mol
InChI Key: BRTYJQAZMDDHLR-UHFFFAOYSA-N
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Description

2-Cyano-3-methoxypyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with a cyano group and a methoxy group, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-methoxypyridine 1-oxide typically involves the oxidation of 2-Cyano-3-methoxypyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at a controlled temperature to ensure the formation of the desired N-oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methoxypyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetonitrile, and a suitable catalyst.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Cyano-3-methoxypyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-methoxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyano and methoxy groups also contribute to its chemical behavior, affecting its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-methoxypyridine: The parent compound without the N-oxide group.

    3-Cyanopyridine: A simpler analog lacking the methoxy group.

    2-Cyano-4-methoxypyridine 1-oxide: A positional isomer with the methoxy group at a different position.

Uniqueness

2-Cyano-3-methoxypyridine 1-oxide is unique due to the presence of both the cyano and methoxy groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-methoxy-1-oxidopyridin-1-ium-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-7-3-2-4-9(10)6(7)5-8/h2-4H,1H3

InChI Key

BRTYJQAZMDDHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])C#N

Origin of Product

United States

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